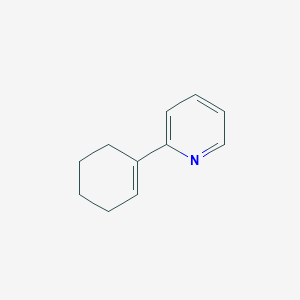

2-(Cyclohex-1-en-1-yl)pyridin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “2-(1-Cyclohexen-1-yl)pyridine” often involves strategies that incorporate pyridine rings with cyclohexene derivatives. For example, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves N-alkylation, demonstrating a method to introduce pyridine derivatives onto a cyclohexene framework (Özdemir, Dayan, & Demirmen, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class often features significant interactions that dictate their solid-state arrangement. For instance, C–H⋯N, C–H⋯π, and π⋯π interactions play a crucial role in the crystal packing of related compounds, affecting their molecular conformation and the overall molecular architecture (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Chemical reactions involving “2-(1-Cyclohexen-1-yl)pyridine” derivatives can be quite diverse, reflecting the reactivity of both the pyridine and cyclohexenyl components. For example, reactions with cyclohexylamine result in products through nucleophilic substitution, highlighting the reactive nature of these compounds (Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of “2-(1-Cyclohexen-1-yl)pyridine” and its derivatives are influenced by their molecular structure. Crystallographic studies reveal details about the molecular conformation and the type of intermolecular interactions present, which are crucial for understanding their physical behavior (Matsulevich et al., 2019).

Chemical Properties Analysis

The chemical properties of “2-(1-Cyclohexen-1-yl)pyridine” derivatives encompass a range of reactivities due to the presence of both the aromatic pyridine and the unsaturated cyclohexenyl ring. Studies on related compounds show a variety of reactivities, from cycloaddition reactions to electrophilic substitutions, demonstrating the versatility of these compounds in organic synthesis (Wang, Song, Zhang, & Sun, 2016).

Wissenschaftliche Forschungsanwendungen

Synthese eines Polyanilin-Derivats

Ein neues Polyanilin (PANI)-Derivat, Poly[2-(Cyclohex-2-en-1-yl)anilin], wurde erstmalig synthetisiert . Durch Variation der Syntheseparameter wurde die höchste Polymerausbeute erzielt, wenn HNO3 und (NH4)2S2O8 verwendet wurden .

Optische Eigenschaften

Variationen in den Bedingungen für die Synthese von Poly[2-(Cyclohex-2-en-1-yl)anilin] führten zu Veränderungen der optischen Eigenschaften . So zeigte beispielsweise das PANI-Derivat, das in HClO4-Medium und in Gegenwart von (NH4)2S2O8 erhalten wurde, die höchste Lumineszenzquantenausbeute (0,05) .

Analyse der thermischen Degradation

Mithilfe der thermogravimetrischen Analyse von Poly[2-(Cyclohex-2-en-1-yl)anilin] wurden die drei Hauptstufen der thermischen Degradation des Polymers identifiziert . Die Verarbeitung der thermogravimetrischen Kurven ermöglichte die Berechnung der kinetischen und thermodynamischen Parameter der thermischen Degradation des Polymers bei verschiedenen Heizraten .

Sensormaterial

Die Verwendung von Poly[2-(Cyclohex-2-en-1-yl)anilin] als empfindliches Material in resistiven Sensoren zeigte eine hohe Reaktion der elektrischen Leitfähigkeit auf Veränderungen der Luftfeuchtigkeit (% RH) und der Ammoniakkonzentration in der Umgebung .

Analyse der Kristallstruktur

Die Kristallstruktur der isolierten organischen Verbindung 2 wurde durch Einkristall-Röntgenbeugungsanalyse bestätigt . Die experimentellen Ergebnisse bezüglich der Molekülgeometrie und intermolekularen Wechselwirkungen innerhalb des Kristalls stimmen mit den DFT-Berechnungen und der Hirshfeld-Oberflächenanalyse überein .

Organische Synthese

Die Verbindung wird in der Synthese anderer organischer Verbindungen verwendet. Beispielsweise wird es in der Reaktion verwendet, um das gesamte 2-(Triethylsilyl)cyclohex-1-en-1-yl-Trifluormethansulfonat (4) zu verbrauchen, was durch TLC-Analyse überwacht wird

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(cyclohexen-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSSVEWIIHKOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161767 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14159-55-8 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyclohexen-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Pyridyl)cyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UL5QV49S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)